![molecular formula C15H9ClO3 B2903097 (2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one CAS No. 139276-14-5](/img/structure/B2903097.png)
(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
This compound is likely to be an organic compound containing a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The presence of a chlorobenzylidene group indicates a benzene ring substituted with a chlorine atom and a methylene group. The hydroxy group suggests the presence of an alcohol functional group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or computational methods like Density Functional Theory .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The benzofuran moiety might undergo electrophilic substitution reactions, while the hydroxy group might be involved in condensation or redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, and solubility would be determined experimentally. These properties would be influenced by factors such as the functional groups present and the overall molecular structure .Scientific Research Applications
- NSC657008 exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It interferes with cell proliferation, induces apoptosis (programmed cell death), and inhibits tumor growth. Further studies explore its mechanisms and potential as a targeted therapy .
- Inflammation plays a crucial role in various diseases. NSC657008 has demonstrated anti-inflammatory effects by modulating key pathways. It inhibits pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory conditions like arthritis and autoimmune disorders .
- Oxidative stress contributes to aging and several diseases. NSC657008 acts as an antioxidant, scavenging free radicals and protecting cells from damage. Researchers investigate its potential in preventing oxidative stress-related disorders, such as neurodegenerative diseases .
- NSC657008 shows promise in protecting neurons. It enhances neuronal survival, reduces oxidative stress, and promotes neurite outgrowth. Researchers explore its application in neurodegenerative conditions like Alzheimer’s and Parkinson’s disease .
- NSC657008 exhibits antimicrobial activity against bacteria, fungi, and viruses. It disrupts microbial membranes and inhibits their growth. Researchers study its potential as an alternative to conventional antibiotics and antifungal agents .
- NSC657008 accelerates wound healing by promoting collagen synthesis and cell migration. It also enhances skin regeneration, making it relevant for dermatological applications. Researchers investigate its use in topical formulations for wound care and scar reduction .
Anticancer Activity
Anti-Inflammatory Properties
Antioxidant Activity
Neuroprotective Effects
Antimicrobial Properties
Wound Healing and Skin Regeneration
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,17H/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTDMWIIDULIHT-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(4-chlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one |
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